molecular formula C15H13N3O3 B8766770 3-Benzyl-5-hydroxy-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

3-Benzyl-5-hydroxy-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

Cat. No. B8766770
M. Wt: 283.28 g/mol
InChI Key: SKSBXBYOMRAQMU-UHFFFAOYSA-N
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Patent
US08470837B2

Procedure details

3-Benzyl-5-hydroxy-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione (1.1 g, 3.88 mmol) was dissolved in excess POCl3 (5 mL) and subjected to microwave irradiation at 70° C. for 30 minutes. The POCl3 was removed in vacuo and the residue dissolved in DCM then quickly washed with saturated sodium bicarbonate solution until neutral pH was observed. The organic layer was dried over MgSO4 and evaporated to dryness to give 1.5 g of the title compound as a reddish brown solid (94%). [M+H] calc'd for C15H12ClN3O, 302. found, 302.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=[O:14])[C:12]2[C:15](O)=[CH:16][C:17](=[O:20])[N:18]([CH3:19])[C:11]=2[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:24]>>[CH2:1]([N:8]1[C:13](=[O:14])[C:12]2[C:15]([Cl:24])=[CH:16][C:17](=[O:20])[N:18]([CH3:19])[C:11]=2[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC2=C(C1=O)C(=CC(N2C)=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 70° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The POCl3 was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM
WASH
Type
WASH
Details
then quickly washed with saturated sodium bicarbonate solution until neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC2=C(C1=O)C(=CC(N2C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.